[(2R)-oxetan-2-yl]methanol
Description
Significance of Oxetane (B1205548) Motifs in Synthetic and Mechanistic Chemistry
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered substantial attention in synthetic and medicinal chemistry. acs.orgnih.gov Despite its inherent ring strain, the oxetane moiety is surprisingly stable and offers a unique combination of properties that chemists have learned to exploit. acs.org
Oxetanes are considered valuable motifs in drug discovery for several reasons:
Modulation of Physicochemical Properties: The incorporation of an oxetane ring can significantly alter a molecule's properties. nih.govacs.org They are known to improve aqueous solubility, a critical factor for drug efficacy, and can reduce lipophilicity. acs.org For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. magtech.com.cn
Metabolic Stability: Oxetanes can serve as effective replacements for metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities. acs.orgethz.ch This substitution can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability of a drug candidate. researchgate.net
Structural Isosteres: The oxetane unit can act as a bioisostere for carbonyl groups and gem-dimethyl groups. nih.govresearchgate.net This means it can mimic the size and shape of these common functional groups while imparting different electronic and physical properties, such as increased polarity and three-dimensionality. nih.govacs.org
Synthetic Intermediates: Beyond their role as stable structural components, the strain in the oxetane ring can be harnessed for synthetic transformations. acs.org The ring can be opened under specific conditions to generate more complex molecular architectures. acs.org
The development of new synthetic methods to create and functionalize oxetanes continues to be an active area of research, driven by the increasing demand for these versatile building blocks in various chemical industries. acs.orgacs.org
Stereochemical Importance of Chiral Oxetane Derivatives
The introduction of a stereocenter into an oxetane ring, creating a chiral derivative like [(2R)-oxetan-2-yl]methanol, adds a crucial layer of complexity and utility. The three-dimensional arrangement of atoms in a chiral molecule is paramount, especially in biological systems where molecular recognition is highly specific.
The stereochemistry of chiral oxetanes plays a critical role in their interaction with biological targets such as enzymes and receptors. nih.gov In one documented case involving an EZH2 inhibitor, the (R)-enantiomer of a molecule containing an oxetane substituent showed a 16-fold increase in potency compared to its (S)-enantiomer. nih.gov X-ray crystallography revealed that the oxetane substituent occupied a well-defined space in the protein's binding cavity. nih.gov
The synthesis of enantiomerically pure chiral oxetanes is therefore a key objective for chemists. acs.org The ability to selectively produce one enantiomer over the other is essential for developing effective and safe pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
Scope and Academic Relevance of this compound
This compound is a specific, enantiomerically pure building block that embodies the principles discussed above. Its defined stereochemistry and the presence of both a reactive hydroxyl group and the versatile oxetane ring make it a valuable tool for synthetic chemists.
The primary academic and industrial relevance of this compound lies in its use as a starting material for the synthesis of more complex chiral molecules. evitachem.com The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for further chemical elaboration. evitachem.com Patents have disclosed methods for its preparation, for example, through the acid-catalyzed hydrolysis of (2R)-[2-(1-ethoxyethoxy)methyl]propylene oxide. google.com This highlights its role as a key intermediate in the synthesis of other target molecules, such as oxetan-2-ylmethanamine derivatives. google.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1932342-97-6 calpaclab.comclearsynth.com |
| Molecular Formula | C₄H₈O₂ calpaclab.comclearsynth.com |
| Molecular Weight | 88.11 g/mol clearsynth.comnih.gov |
| Appearance | Not specified in results |
| Purity | ≥97% calpaclab.com |
The continued exploration of the synthesis and reactions of this compound and related chiral oxetanes is expected to open new avenues in drug discovery and materials science, providing access to novel chemical entities with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxetan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJTHGEFIQMCO-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932342-97-6 | |
| Record name | [(2R)-oxetan-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2r Oxetan 2 Yl Methanol and Analogues
Stereoselective and Asymmetric Synthesis Routes
The construction of the chiral oxetane (B1205548) ring, particularly with a hydroxymethyl substituent at the C2 position, is a significant synthetic challenge. researchgate.netacs.org Chemists have developed a range of stereoselective and asymmetric routes that can be broadly categorized into enantioselective ring formation and asymmetric derivatization of a pre-formed oxetane ring.
Enantioselective Cyclization Strategies for Oxetane Ring Formation
The direct, enantioselective construction of the oxetane ring is a primary strategy for accessing optically active compounds like [(2R)-oxetan-2-yl]methanol. These methods focus on creating the key C-O or C-C bond of the ring in a stereocontrolled manner.
Intramolecular cyclization, particularly the Williamson etherification, is a foundational and widely used method for forming the oxetane ring. thieme-connect.demagtech.com.cn This approach typically involves the base-mediated ring closure of a γ-halohydrin or a related substrate with a leaving group at the γ-position relative to a hydroxyl group. thieme-connect.de
The Williamson etherification has proven robust enough for large-scale synthesis, highlighting its practicality. beilstein-journals.org An iodine-mediated cyclization of dienolates derived from chiral enimides also provides a pathway to optically active oxetanes. acs.org
Table 1: Examples of Intramolecular Etherification for Oxetane Synthesis
| Starting Material | Key Reagents | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| syn- or anti-1,3-diols | 1. Trimethyl orthoacetate, Acetyl bromide; 2. DIBAL-H; 3. NaH | Formation of acetoxy bromide followed by intramolecular Williamson etherification | Stereocontrolled synthesis of 2,4-disubstituted oxetanes with overall retention of configuration. | acs.orgthieme-connect.de |
| Chiral enimide derived dienolates | Iodine, Sodium bicarbonate | Iodine-mediated cyclization | Formation of optically active oxetanes with a primary iodide moiety. | acs.org |
| γ-Bromohomoallylic alcohols | Cu(I) catalyst | Intramolecular O-vinylation | Demonstrates a preference for 4-exo ring closure over other pathways. | beilstein-journals.orgnih.gov |
The use of chiral catalysts to mediate the formation of the oxetane ring offers an elegant approach to enantioselectivity. These methods often involve cycloadditions or cycloisomerizations.
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a versatile method for oxetane synthesis. magtech.com.cnbeilstein-journals.org Yoon and co-workers developed a highly enantioselective Paternò-Büchi reaction between quinolones and ketoesters using a novel hydrogen-bonding chiral iridium photocatalyst. beilstein-journals.orgnih.gov The catalyst controls the stereochemistry of the reaction, delivering oxetane products in excellent enantiomeric excess. beilstein-journals.orgnih.gov
Formal [2+2] cycloadditions under Lewis acid catalysis also provide access to chiral oxetanes. Mikami and colleagues reported a catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate using a chiral Cu(II) complex, achieving high yields, diastereoselectivity, and enantioselectivity. beilstein-journals.orgnih.gov
More recently, cycloisomerization strategies have emerged. Shigehisa and co-workers developed a method for constructing oxetane rings from homoallylic alcohols via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) mechanism catalyzed by a cobalt complex. beilstein-journals.orgnih.gov This mild protocol has a broad substrate scope and provides access to medicinally relevant spirooxetanes. beilstein-journals.org
Table 2: Chiral Catalyst-Mediated Oxetane Synthesis
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective Paternò-Büchi | Chiral Iridium Photocatalyst | Quinolones and ketoesters | Catalyst controls stereochemistry via hydrogen bonding and energy transfer. Excellent enantiomeric excess. | beilstein-journals.orgnih.gov |
| Formal [2+2] Cycloaddition | Chiral Cu(II) Complex | Silyl enol ethers and trifluoropyruvate | High yields, cis/trans ratios, and enantioselectivities. | beilstein-journals.orgnih.gov |
| Cycloisomerization | Cobalt(II) Complex | Homoallylic alcohols | Mild, high-yielding protocol based on a Metal Hydride Atom Transfer/Radical Polar Crossover (MHAT/RPC) mechanism. | beilstein-journals.orgnih.gov |
| Reductive Coupling | Iridium-tol-BINAP | Allylic acetates and oxetanone | Provides access to chiral α-stereogenic oxetanols with high enantiomeric enrichment. | nih.gov |
Rearrangement reactions provide another pathway to the oxetane ring, often by expanding a smaller ring. The Payne rearrangement describes the base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. wikipedia.org While the rearrangement itself is reversible, it can be driven towards one isomer, which can then undergo further reactions. wikipedia.org
A Payne rearrangement-type mechanism has been implicated in the synthesis of the oxetane ring in the natural product Merrilactone A. acs.org This involves the intramolecular ring-opening of an epoxide by a nearby hydroxyl group. The stereochemistry of the process occurs with inversion at the site of nucleophilic attack. wikipedia.org Although direct application to simple acyclic precursors for this compound is less common, the principle of using an epoxy alcohol rearrangement remains a viable, albeit complex, strategy for constructing the 1,3-diol precursor needed for subsequent cyclization to an oxetane. acs.orgbeilstein-journals.org An analogous aza-Payne rearrangement is known for epoxy amines. rsc.org
Asymmetric Ring-Opening Methodologies for Oxetane Derivatization
An alternative to de novo ring construction is the derivatization of a pre-existing, often simpler, oxetane. Asymmetric ring-opening of prochiral or meso-oxetanes allows for the installation of functionality and the creation of stereocenters.
The desymmetrization of prochiral 3-substituted oxetanes via catalytic asymmetric ring-opening is a powerful strategy for producing highly functionalized, enantiomerically enriched acyclic molecules. rsc.orgrsc.org The inherent ring strain of oxetanes facilitates ring-opening upon activation by a Lewis or Brønsted acid. beilstein-journals.orgrsc.org
Jacobsen and colleagues reported an intramolecular desymmetrization of 3-substituted oxetanes catalyzed by chiral (salen)Co(III) complexes. rsc.org Using an internal alcohol as the nucleophile, a range of tetrahydrofuran (B95107) products were formed with excellent efficiency and enantioselectivity, including the generation of quaternary stereocenters. rsc.org
Chiral Brønsted acids have also emerged as effective catalysts. rsc.orgnsf.gov Sun's group developed a catalytic system for the desymmetrization of oxetanes by an internal sulfur or selenium nucleophile, generating all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov Taming the nucleophilicity of the sulfur or selenium by using them in the form of thioesters or selenoesters was crucial for success. nsf.gov
More recently, chiral squaramide catalysts have been used in conjunction with TMSBr to promote the ring-opening of 3-substituted oxetanes, affording enantioenriched 1,3-bromohydrins with excellent yields and enantioselectivities. beilstein-journals.orgnih.gov These products are versatile chiral building blocks. beilstein-journals.orgnih.gov The regioselectivity of nucleophilic attack on unsymmetrical oxetanes is generally governed by steric and electronic effects, with strong nucleophiles typically attacking the less substituted carbon atom. magtech.com.cn
Table 3: Catalytic Asymmetric Ring-Opening of Oxetanes
| Catalyst Type | Oxetane Substrate | Nucleophile | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Chiral (salen)Co(III) Complex | 3-Aryl-3-(hydroxymethyl)oxetanes | Internal alcohol | Chiral tetrahydrofurans | Intramolecular desymmetrization with high enantioselectivity (up to 99% ee). | rsc.org |
| Chiral Brønsted Acid | 3-Aryl-3-(thioester)oxetanes | Internal thioester (sulfur) | Chiral tetrahydrothiophenes | Intramolecular desymmetrization generating all-carbon quaternary stereocenters. | nsf.gov |
| Chiral Squaramide | 3-Substituted oxetanes | Bromide (from TMSBr) | Enantioenriched 1,3-bromohydrins | High-yielding desymmetrization with excellent enantioselectivities. | beilstein-journals.orgnih.gov |
| Chiral Phosphoric Acid | Prochiral substituted oxetanes | Benzylamine, Indole | Polycyclic adducts, Quinolines | Generates multiple chiral centers from achiral starting materials with high enantioselectivity. | researchgate.net |
Catalytic Asymmetric Ring-Opening Reactions
Catalytic asymmetric ring-opening of prochiral 3-substituted oxetanes represents a powerful strategy for the synthesis of chiral molecules, including precursors to this compound. utexas.edu These desymmetrization reactions can generate chiral, highly substituted three-carbon building blocks. utexas.edu
A significant challenge in these reactions is that the alcohol product can act as a competing nucleophile. utexas.edu Furthermore, the chiral center is generated at a position remote from the coordinating chiral Lewis acid, making high enantioselectivity difficult to achieve. utexas.edu Despite these hurdles, several effective catalytic systems have been developed.
Chiral phosphoric acids have emerged as effective catalysts for the enantioselective ring-opening of 3-substituted oxetanes. acs.orgnih.gov For instance, Sun and co-workers reported the use of a chiral phosphoric acid catalyst for the enantioselective ring-opening of 3-substituted oxetanes with 2-mercaptobenzothiazoles as nucleophiles, achieving excellent enantioselectivities (71–99% ee) with low catalyst loadings (2.5 mol %). acs.org More recently, a chiral phosphoric acid derived from the SPHENOL framework has been shown to catalyze the asymmetric ring-opening of 3,3-substituted oxetanes with high enantiomeric excess, outperforming catalysts based on SPINOL and BINOL. acs.org
Metal-based catalysts have also been successfully employed. Tomioka and colleagues reported the first enantioselective desymmetrization of 3-phenyloxetane (B185876) using organolithium reagents with a stoichiometric amount of a chiral tridentate ligand and BF3·OBu2, affording the chiral alcohol product in 92% yield and 47% ee. acs.org Jacobsen and Loy developed an intramolecular enantioselective ring-opening of 3-substituted and 3,3-disubstituted oxetanes catalyzed by a Co–salen complex. acs.org
Biocatalytic Approaches to Chiral Oxetanes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. repec.orgresearchgate.net While the enzymatic synthesis of chiral oxetanes is a developing field, significant progress has been made in recent years. researchgate.netnih.gov
Enzymatic Synthesis and Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for obtaining enantiopure compounds. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric purity.
Lipases are a common class of enzymes used for the kinetic resolution of alcohols. For example, lipase-catalyzed kinetic resolution of racemic propargylic and allylic alcohols has been shown to produce compounds with high enantiomeric excess (up to >99%). researchgate.net Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), Burkholderia cepacia lipase, and Thermomyces lanuginosus lipase have been applied to the acylation of alcohols and the alcoholysis of their esters to produce chiral intermediates. utupub.fi
Halohydrin dehalogenases (HHDHs) are another important class of enzymes for chiral synthesis. nih.gov They have been used for the stereoselective kinetic resolution of chiral oxetanes to produce both (R)- and (S)-configured products with high stereoselectivity and enantioselectivities exceeding 99% ee. nih.gov A biocatalytic platform using an HHDH has been developed for the preparative-scale synthesis of both enantiomers of chiral oxetanes with up to 49% yield and >99% enantiomeric excess. researchgate.net
The table below summarizes selected enzymatic resolutions for the synthesis of chiral oxetanes and related compounds.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Halohydrin Dehalogenase (HheC) | Racemic γ-haloalcohols | Chiral oxetanes | >99% | Up to 49% | nih.gov |
| Halohydrin Dehalogenase (HheD8) | Racemic oxetanes | Chiral γ-substituted alcohols | >99% | Up to 53% | researchgate.net |
| Limonene (B3431351) Epoxide Hydrolase (LEH) | Racemic oxetanes | Chiral 1,3-diols and optically pure oxetanes | Up to 99% | - | acs.org |
| Candida antarctica Lipase A (CAL-A) | Methyl 2-chloromandelate | (R)-methyl 2-chloromandelate | >99% | 41% | researchgate.net |
Protein Engineering for Enhanced Stereoselectivity
Directed evolution and protein engineering techniques are powerful tools for improving the properties of enzymes, including their stereoselectivity, activity, and substrate scope. academie-sciences.frrsc.orgnobelprize.org These methods involve introducing mutations into the enzyme's genetic code and then screening or selecting for variants with improved characteristics. nih.gov
Iterative saturation mutagenesis (ISM) is an efficient method for the directed evolution of enzymes that reduces the screening effort. academie-sciences.frresearchgate.net This technique has been successfully applied to a halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) to catalyze the dehalogenation of γ-haloalcohols and the ring-opening of oxetanes to access both (R)- and (S)-configured products with high stereoselectivity. nih.gov
Protein engineering of limonene epoxide hydrolases (LEHs) has enabled the kinetic resolution of racemic oxetanes to produce both (R)- and (S)-1,3-diols with up to 99% optical purity. acs.orgfigshare.com Similarly, engineering of an epoxide hydrolase from Vigna radiata (VrEH2) resulted in a mutant that could produce (R)-p-nitrophenylglycidol with 98% ee and a 92% isolated yield from the racemic epoxide. sjtu.edu.cn
The table below highlights examples of protein engineering to enhance stereoselectivity in the synthesis of chiral building blocks.
| Original Enzyme | Engineered Enzyme/Mutant | Target Reaction | Improvement | Reference |
| Halohydrin Dehalogenase (HheC) | HheC M1-M5 | Dehalogenation of γ-haloalcohols and ring-opening of oxetanes | Access to both (R)- and (S)-products with >99% ee and E > 200 | nih.gov |
| Limonene Epoxide Hydrolase (LEH) | LEH variants | Kinetic resolution of racemic oxetanes | Enantiocomplementary synthesis of 1,3-diols with up to 99% optical purity | acs.org |
| Epoxide Hydrolase (VrEH2) | M263N mutant | Hydrolysis of racemic p-nitrostyrene oxide | Near-perfect enantioconvergence (>99% analytical yield, 98% ee) | sjtu.edu.cn |
| Epoxide Hydrolase (A. niger) | LW202 mutant | Hydrolytic kinetic resolution of glycidyl (B131873) phenyl ether | Increased selectivity factor from E=4.6 to E=115 | academie-sciences.fr |
Total Synthesis Approaches Incorporating this compound Scaffolds
The oxetane ring is a structural motif found in a number of natural products, often contributing to their biological activity. acs.orgnih.gov The most well-known example is paclitaxel (B517696) (Taxol), where the oxetane ring is believed to act as a conformational lock. acs.org The unique structural and chemical properties of this compound and its derivatives make them valuable building blocks in the total synthesis of complex natural products.
An example of the use of an oxetane intermediate in total synthesis is the work of Danishefsky and colleagues on (±)-gelsemine. core.ac.uk Another example is a total synthesis of erogorgiaene (B1241737) that utilized a highly diastereoselective intramolecular Friedel-Crafts reaction of an oxetane intermediate. nih.gov
Industrial and Scalable Synthesis Considerations for Chiral Oxetanemethanols
The transition from laboratory-scale synthesis to industrial production of chiral oxetanemethanols presents several challenges. Key considerations include the cost of starting materials and reagents, process safety, efficiency, and the ability to consistently produce the desired enantiomer with high purity.
Biocatalytic processes are often well-suited for large-scale applications due to their high selectivity and mild reaction conditions. repec.orgresearchgate.net A biocatalytic platform for the enantioselective formation and ring-opening of oxetanes has been shown to be scalable for large-scale transformations at high substrate concentrations. researchgate.netnih.gov This platform can be used in a one-pot, one-catalyst cascade system, which improves process efficiency. researchgate.netnih.gov
For chemical syntheses, factors such as catalyst loading, turnover number, and ease of product purification are critical for scalability. The development of robust and recyclable catalytic systems is an area of active research. The kilogram-scale synthesis of an oxetane intermediate has been reported, demonstrating the feasibility of producing these compounds on a larger scale. nih.gov
Reactivity Profiles and Mechanistic Investigations of 2r Oxetan 2 Yl Methanol
Ring-Opening Reactions and Associated Mechanisms
The cleavage of the oxetane (B1205548) ring can be initiated by a range of reagents, including acids, bases, and metal catalysts. The mechanism of these reactions and the resulting regioselectivity are highly dependent on the reaction conditions and the nature of the nucleophile employed. magtech.com.cn For an unsymmetrically substituted oxetane such as [(2R)-oxetan-2-yl]methanol, nucleophilic attack can occur at two distinct positions: the substituted C2 carbon or the unsubstituted C4 carbon.
Acid-Catalyzed Ring Opening and Nucleophilic Attack
Under acidic conditions, the oxygen atom of the oxetane ring is protonated by a Brønsted acid or coordinates to a Lewis acid, which activates the ring for nucleophilic attack. nih.gov This activation lowers the energy barrier for ring-opening. The regioselectivity of the nucleophilic attack is governed primarily by electronic effects. The reaction proceeds through a transition state with significant SN1 character. Positive charge builds on the more substituted carbon atom (C2), which is stabilized by the adjacent carbon of the hydroxymethyl group. Consequently, weak nucleophiles will preferentially attack the more substituted C2 position. magtech.com.cn
The mechanism involves:
Activation of the oxetane oxygen by an acid (H⁺ or Lewis Acid).
Weakening of the C2-O bond, leading to a transition state with carbocationic character at C2.
Nucleophilic attack at the C2 carbon, leading to the ring-opened product.
This regioselectivity is consistently observed in the acid-catalyzed reactions of various 2-substituted oxetanes. acs.org For instance, treatment of 2-aryloxetanes with acids in the presence of nucleophiles results in cleavage of the bond between the oxygen and the aryl-substituted carbon.
| Substrate Analogue | Acid Catalyst | Nucleophile | Solvent | Major Product (from attack at C2) |
|---|---|---|---|---|
| 2-Phenyloxetane | HCl | H₂O | Dioxane/H₂O | 3-Chloro-1-phenylpropan-1-ol |
| (R)-2-Phenyloxetane | H₂SO₄ | CH₃OH | CH₃OH | (R)-3-Methoxy-1-phenylpropan-1-ol |
| This compound | HBr (conc.) | Br⁻ | - | (R)-4-Bromobutane-1,2-diol |
Base-Mediated Ring Opening and Regioselectivity
In the absence of an acid catalyst, the oxetane ring is significantly less reactive and requires a strong nucleophile to undergo ring-opening. rsc.org These reactions proceed via a classic SN2 mechanism. The regiochemical outcome is controlled by steric hindrance; the nucleophile attacks the less sterically hindered carbon atom. For this compound, this is the C4 position. magtech.com.cn
The mechanism involves a direct backside attack by the nucleophile on one of the α-carbons, leading to inversion of stereochemistry at the site of attack. Since the attack occurs at the unsubstituted C4 position, the stereocenter at C2 remains unaffected. This method is highly predictable and provides a reliable route to 1,4-difunctionalized butane derivatives while preserving the original stereochemistry at C2. Strong nucleophiles such as organolithium reagents, Grignard reagents, alkoxides, and thiolates are effective for this transformation. researchgate.netarkat-usa.org
| Substrate | Nucleophile/Base | Solvent | Major Product (from attack at C4) |
|---|---|---|---|
| This compound | PhSNa (Sodium thiophenolate) | DMF | (R)-4-(Phenylthio)butane-1,2-diol |
| This compound | NaN₃ | DMF/H₂O | (R)-4-Azidobutane-1,2-diol |
| This compound | n-BuLi | THF | (R)-Octane-1,2-diol |
Metal-Catalyzed Ring-Opening Transformations
A variety of metal catalysts can promote the ring-opening of oxetanes, often functioning as Lewis acids to activate the ring in a manner similar to protons. Lanthanide(III) triflates, for example, have been shown to be highly effective catalysts for the aminolysis of oxetanes. acs.org These reactions are typically highly regioselective, with the nucleophile attacking the more substituted C2 position, consistent with a Lewis acid-catalyzed mechanism. The mild conditions and high efficiency make this a valuable synthetic method.
Other transition metals can be used to achieve different modes of reactivity. For instance, titanocene-catalyzed reductive ring-opening reactions can generate radical intermediates, leading to products distinct from those of polar, two-electron pathways. researchgate.net Silver(I) salts have also been employed to promote intramolecular ring-opening reactions in complex molecule synthesis. acs.org
| Substrate Analogue | Catalyst | Nucleophile | Conditions | Major Product |
|---|---|---|---|---|
| 2-Methyloxetane | Yb(OTf)₃ (10 mol%) | Aniline | CH₂Cl₂, rt, 2h | 3-(Phenylamino)butan-1-ol (Attack at C2) |
| 2-Phenyloxetane | Cp₂TiCl₂/Mn | - (Reductive) | THF, rt | 3-Phenylpropan-1-ol |
| 2-Substituted Oxetane | AgBF₄/Ag₂O | Intramolecular -OH | CH₂Cl₂ | Substituted Tetrahydropyran (B127337) |
Stereochemical Outcomes of Ring-Opening Processes
The stereochemistry of this compound is a critical factor in its ring-opening reactions. The fate of the chiral center at C2 depends entirely on the position of the nucleophilic attack.
Attack at C4: In base-mediated or sterically controlled SN2 reactions, the nucleophile attacks the C4 carbon. This process does not involve any bond breaking at the C2 stereocenter. Therefore, the (R) configuration of the starting material is fully retained in the product. The product is an (R)-4-substituted butane-1,2-diol derivative.
Attack at C2: In acid- or metal-catalyzed reactions where the attack occurs at the more substituted C2 position, the reaction proceeds with inversion of stereochemistry at this center, as is characteristic of an SN2-type mechanism. acs.org Although acid-catalyzed reactions have SN1 character, the attack often occurs before a planar carbocation can fully form, leading to a high degree of inversion. Therefore, the reaction of this compound would yield a product with an (S) configuration at the newly formed secondary alcohol or ether carbon. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. nih.gov
Ring-Expansion Reactions of this compound Derivatives
Beyond simple ring-opening, the strained oxetane ring can be induced to undergo ring-expansion reactions, providing access to larger five-membered heterocyclic systems like tetrahydrofurans. These reactions are synthetically valuable as they build complexity rapidly.
Catalytic Ring Expansion to Larger Heterocyclic Systems
The most common method for the one-carbon ring expansion of oxetanes involves their reaction with a carbene or carbene precursor, such as a diazo compound, in the presence of a metal catalyst. iupac.org Copper and rhodium catalysts are frequently employed for this transformation. nih.gov
The generally accepted mechanism proceeds through the following key steps:
Generation of a metal-carbene intermediate from the diazo compound and the catalyst.
Nucleophilic attack of the oxetane oxygen on the electrophilic metal-carbene.
Formation of an oxonium ylide intermediate.
A subsequent acs.orgnih.gov- or magtech.com.cnnih.gov-sigmatropic rearrangement of the ylide, which results in the expansion of the four-membered ring to a five-membered ring and concomitant transfer of the carbene-derived group.
The stereochemistry of the starting oxetane can be transferred to the tetrahydrofuran (B95107) product with high fidelity. For example, copper(I) catalysts with chiral ligands, such as planar-chiral bisazaferrocenes, have been used to achieve asymmetric ring expansion of 2-substituted oxetanes with excellent stereocontrol. acs.orgiupac.org This allows for the enantiospecific synthesis of substituted tetrahydrofurans from chiral oxetanes.
| Substrate Analogue | Carbene Source | Catalyst | Solvent | Major Product |
|---|---|---|---|---|
| 2-Phenyloxetane | Ethyl diazoacetate | Cu(acac)₂ | Benzene | Ethyl 3-phenyltetrahydrofuran-2-carboxylate |
| 2-Methyloxetane | Ethyl diazoacetate | Rh₂(OAc)₄ | DCM | Ethyl 3-methyltetrahydrofuran-2-carboxylate |
| 2-Phenyloxetane | Ethyl diazoacetate | CuOTf / Chiral Ligand | Toluene | Ethyl (2S,3R)-3-phenyltetrahydrofuran-2-carboxylate |
Mechanistic Pathways of Ring Expansion
The strained four-membered ring of this compound and related oxetane derivatives is susceptible to ring expansion reactions, providing synthetic routes to larger heterocyclic systems such as tetrahydrofurans. These transformations can be initiated through various mechanisms, including photochemical processes and catalysis by transition metals.
One prominent pathway involves a photochemical, metal-free carbene transfer protocol. nih.gov In this process, reaction with a diazoester under photochemical conditions generates a carbene that reacts with the oxetane oxygen to form an oxonium ylide intermediate. This ylide then undergoes a rearrangement to yield a five-membered tetrahydrofuran derivative. Studies on 2-phenyl oxetane have shown that this rearrangement can proceed with high diastereoselectivity, leading to the preferential formation of the cis-substituted tetrahydrofuran. nih.gov The stereochemical outcome is rationalized by a diastereoselective formation of the ylide, followed by a stereospecific rearrangement. nih.gov However, with unsymmetrically substituted oxetanes that lack a directing group close to the oxygen, the initial ylide formation can be unselective, resulting in a mixture of diastereomeric products. nih.gov
Another significant mechanism is the cobalt-catalyzed carbonylative ring expansion. This reaction pathway is dependent on the acidic properties of the active catalyst, such as HCo(CO)₄, which is crucial for the initial activation of the oxetane ring. researchgate.net The proposed mechanism involves the coordination of the cobalt catalyst to the oxetane oxygen, followed by insertion of carbon monoxide and subsequent ring expansion to form a γ-butyrolactone.
Electrophilic ring-enlargement is also a recognized pathway for oxetane transformation, often occurring under acidic conditions or in the presence of Lewis acids. magtech.com.cn These reactions typically proceed via cleavage of the C-O bond at the more sterically hindered carbon atom to form a stabilized carbocation intermediate, which then rearranges to a larger ring structure. magtech.com.cn
The table below summarizes key aspects of different ring expansion mechanisms applicable to oxetane systems.
| Reaction Type | Initiator/Catalyst | Key Intermediate | Product | Stereoselectivity |
| Photochemical Carbene Transfer | Light, Diazoester | Oxonium Ylide | Tetrahydrofuran | High with directing groups |
| Carbonylative Ring Expansion | Cobalt complex / HCo(CO)₄ | Cobalt-oxetane adduct | γ-Butyrolactone | Varies with substrate |
| Electrophilic Ring Enlargement | Lewis/Brønsted Acids | Carbocation | Larger Heterocycles | Dependent on substrate |
Derivatization and Functionalization Strategies
The this compound scaffold offers multiple sites for chemical modification: the primary alcohol, the C-H bonds on the oxetane ring, and the strained ether linkage itself. Various strategies have been developed to selectively functionalize this molecule, either by transforming the hydroxyl group, modifying the ring, or using the ring's reactivity to create new structures.
Selective Oxidation and Reduction Reactions
The primary alcohol group of this compound is a prime target for selective oxidation and reduction reactions.
Oxidation Reactions: The selective oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using various modern oxidation protocols. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or undesired ring-opening of the strained oxetane. Supported metal catalysts, such as ruthenium oxide (RuO₂) domains on reducible supports like TiO₂ or SnO₂, are effective for the low-temperature oxidation of alcohols to aldehydes. unt.edu The mechanism on these catalysts often involves rate-determining C-H bond activation of an alkoxide intermediate formed on the catalyst surface. unt.edu For the conversion to carboxylic acids, stronger oxidizing agents or different catalytic systems would be required. The high selectivity of some catalysts, like iron molybdate systems used for methanol oxidation, is attributed to the blocking of further oxidation pathways by adsorbed species on the catalyst surface. mdpi.com
Reduction Reactions: While this compound itself does not have a functional group amenable to reduction, its derivatives, such as corresponding esters or aldehydes, can be readily reduced. For instance, oxetane diesters have been successfully reduced to the corresponding diols using reagents like lithium borohydride (LiBH₄) in high yield. acs.org This demonstrates that powerful reducing agents can be employed to transform functional groups attached to the oxetane ring without compromising the integrity of the four-membered ether.
The following table provides examples of selective oxidation and reduction reactions on oxetane-containing molecules.
| Transformation | Substrate Type | Reagent/Catalyst | Product Type | Reference |
| Oxidation | Primary Alcohol | Supported RuO₂ | Aldehyde | unt.edu |
| Reduction | Oxetane Diester | LiBH₄ | Oxetane Diol | acs.org |
Coupling Reactions and Heteroatom Introduction
Functionalization of this compound can also be achieved through coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: Nickel-catalyzed cross-electrophile coupling reactions have been developed for oxetanes, allowing the formation of new C-C bonds. calstate.edu These reactions typically involve the reductive opening of the oxetane ring by a low-valent nickel catalyst, followed by coupling with an electrophile like an aryl halide. calstate.edu This method transforms the oxetane into a functionalized alcohol derivative. Radical ring-opening coupling reactions are another strategy where the oxetane ring is opened to generate a radical intermediate that can participate in subsequent coupling processes. magtech.com.cn
Heteroatom Introduction: The hydroxyl group of this compound is a convenient handle for introducing heteroatoms. A common strategy involves converting the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution. For example, to synthesize (S)-oxetan-2-ylmethanamine, the alcohol can be converted to a sulfonate ester, which is then displaced by an azide nucleophile (e.g., sodium azide). Subsequent reduction of the azide provides the desired primary amine. google.com This two-step sequence is a reliable method for introducing a nitrogen atom.
| Reaction | Methodology | Reagents | Resulting Functional Group |
| C-C Coupling | Nickel-catalyzed Cross-Electrophile Coupling | Ni catalyst, Aryl halide, Reductant | Aryl-substituted alcohol (via ring opening) |
| C-N Bond Formation | Nucleophilic Substitution | 1. MsCl/TsCl, Base 2. NaN₃ 3. Reducing agent | Primary Amine |
Theoretical and Computational Mechanistic Studies
Theoretical and computational methods, particularly quantum chemical calculations, are invaluable tools for elucidating the complex reaction mechanisms of strained ring systems like this compound. These studies provide detailed insights into reaction pathways, transition state energies, and the factors controlling selectivity. nih.gov
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations have been employed to investigate various reactions involving oxetanes, from photochemical cleavage to isomerization. Density Functional Theory (DFT) and ab initio methods are used to map potential energy surfaces and identify the lowest energy pathways for a given transformation. nih.govacs.org
For instance, in the context of photochemical reactions, calculations have been used to explore the ground-state properties and reaction pathways of oxetanes in the presence of a photosensitizing catalyst. acs.org By computing the free energy reaction diagrams for both singlet and triplet pathways, researchers can understand the origins of product formation and enantioselectivity. acs.org These calculations can reveal that different cleavage pathways, such as cycloreversion versus fragmentation, have distinct energy barriers, explaining the observed product distributions. acs.org
Computational studies have also been applied to Lewis acid-catalyzed isomerizations of oxetanes to homoallylic alcohols. DFT calculations can disclose the mechanistic features of the isomerization, accounting for the high selectivity observed with specific catalysts like B(C₆F₅)₃. researchgate.net Similarly, the mechanism of methanol reactions at Brønsted acid sites has been modeled, providing activation barriers for dehydration and other transformations, which can serve as a model for understanding the acid-catalyzed ring-opening of this compound. rsc.org These computational approaches allow for the prediction of unknown reactions and the rational design of catalysts and synthetic routes before extensive experimental investigation is undertaken. nih.gov
Molecular Dynamics Simulations for Molecular Recognition
Information not available.
Analysis of Transition States and Energy Barriers
Information not available.
Applications of 2r Oxetan 2 Yl Methanol As a Chiral Building Block
Role in Asymmetric Synthesis of Complex Molecular Architectures
Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical factor for biological activity. uwindsor.caunivpancasila.ac.id [(2R)-oxetan-2-yl]methanol, as an enantiomerically pure compound, is a powerful tool in this field. Its inherent chirality can be transferred to new, more complex molecules, guiding the formation of subsequent stereocenters.
The utility of this building block is highlighted in its application in medicinal chemistry for the development of kinase inhibitors for cancer therapy and antiviral agents targeting RNA viruses. chemshuttle.com The defined stereochemistry of the oxetane (B1205548) ring provides structural diversity that is crucial for specific interactions with biological receptors. chemshuttle.com Furthermore, the chiral oxetane structure has been explored in materials science for creating chiral ligands used in asymmetric catalysis, where the stereogenic center influences the selectivity of chemical reactions. chemshuttle.com The synthesis of complex molecules often relies on combining such chiral building blocks with other techniques to control stereochemistry. numberanalytics.com
Precursor in the Synthesis of Chiral Heterocycles
The strained oxetane ring of this compound is susceptible to ring-opening and ring-expansion reactions, making it an excellent precursor for a variety of other heterocyclic systems. These transformations allow chemists to access a range of larger and more complex ring structures while retaining the crucial chirality introduced by the starting material.
Tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) rings are common motifs in many natural products and pharmaceuticals. nih.govnottingham.ac.uk The synthesis of substituted THFs from oxetanes has been demonstrated through various methods. For instance, α,α-difluoro(arylthio)methyl oxetanes can be converted into tetrahydrofuran derivatives. beilstein-journals.org While direct ring expansion of this compound is a plausible route, other strategies involve the transformation of oxetanes containing a double bond in a side chain. Peroxidation of these unsaturated oxetanes can lead to the formation of 1,2-dioxolanes, which are themselves precursors to functionalized tetrahydrofurans. beilstein-journals.org
Metabolic studies have also shed light on the transformation of oxetanes. For example, 2-monosubstituted oxetane derivatives have been observed to undergo ring scission, leading to the formation of diol metabolites, which could potentially be cyclized to form substituted tetrahydrofurans. acs.org The development of efficient methods for synthesizing tetrahydropyran derivatives is also an active area of research, given their prevalence in biologically active marine natural products. nih.gov
The conversion of oxetanes into nitrogen-containing heterocycles is a valuable strategy for accessing important pharmacophores like azetidines and pyrrolidines. nih.govresearchgate.netresearchgate.net One key intermediate, oxetan-2-ylmethanamine, is prepared from this compound and serves as a crucial building block for glucagon-like peptide-1 (GLP-1) receptor agonists. google.com The synthesis typically involves converting the alcohol to a leaving group, followed by substitution with a nitrogen nucleophile (like an azide) and subsequent reduction. google.com
Research has also demonstrated the conversion of oxetan-3-one, a related building block, into various saturated nitrogen heterocycles, including bridged bicyclic morpholines. acs.org This highlights the potential of the oxetane scaffold to generate diverse nitrogen-containing systems. Base-induced cyclization of related (2-aminoalkyl)oxiranes can stereospecifically yield pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, showcasing pathways that could be adapted from oxetane precursors. nih.gov
| Oxetane Precursor | Reaction Type | Resulting Heterocycle | Significance/Application | Reference |
|---|---|---|---|---|
| This compound | Multi-step synthesis | Oxetan-2-ylmethanamine | Intermediate for GLP-1 receptor agonists | google.com |
| Oxetan-3-one | Reductive amination / Cyclization | Spirocyclic Azetidines | Novel pharmacophores | acs.org |
| Oxetan-3-one | Multi-step synthesis | Bridged Bicyclic Morpholine | Complex scaffold generation | acs.org |
The incorporation of sulfur and selenium into cyclic frameworks provides compounds with unique chemical and biological properties. utexas.eduresearchgate.net While direct conversion of this compound to sulfur- or selenium-containing heterocycles is not extensively documented, related transformations point to feasible synthetic routes. For example, the synthesis of α,α-difluoro(arylthio)methyl oxetanes has been reported, and these compounds can be further transformed into useful sulphone derivatives. beilstein-journals.org
The synthesis of thietanes, the sulfur analogues of oxetanes, is an area of active research. anu.edu.au General methods for synthesizing selenium-containing heterocycles, such as 1,3-selenazolidines from isoselenocyanates, have also been developed, indicating the potential for accessing such structures from appropriately functionalized oxetane-derived precursors. doi.orgresearchgate.net
Utility in the Construction of Natural Product Analogues
The oxetane ring, though relatively rare in nature, is a key structural feature in several potent biologically active natural products. acs.orgnih.gov Perhaps the most famous example is the anticancer drug paclitaxel (B517696) (Taxol), where the oxetane ring is crucial for its microtubule-stabilizing activity. acs.org
Another significant oxetane-containing natural product is Oxetanocin A, a nucleoside analogue with antibacterial and anti-HIV properties. acs.orgnih.gov The synthesis of Oxetanocin A involves an oxetane scaffold where a 2-hydroxymethyl substituent, analogous to that in this compound, is a key synthetic handle. This group can be chemically manipulated through a sequence of steps, including oxidation and Baeyer–Villiger oxidation, to install the necessary adenine (B156593) base at the C2 position of the oxetane ring. acs.org This demonstrates the direct utility of the (oxetan-2-yl)methanol framework in accessing complex natural product structures. The development of synthetic routes to such molecules is critical, as they are often scarce from natural sources. nih.gov
Development of Novel Chemical Scaffolds and Motifs
The unique structural and reactive properties of this compound and related oxetanes make them ideal starting points for developing novel three-dimensional chemical scaffolds for drug discovery. acs.org The introduction of an oxetane ring can improve key physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility, when compared to more common carbocyclic or gem-dimethyl groups. acs.org
Researchers have successfully used oxetane building blocks to create innovative molecular frameworks:
Spirocyclic Scaffolds: Carreira and co-workers developed methods to synthesize spirocyclic compounds where an oxetane ring is fused to another heterocyclic ring, such as a pyrrolidine (B122466) or piperidine. acs.org These spirocycles showed significantly improved metabolic stability compared to their carbonyl analogues. acs.org
Oxetane-Amino Acid Scaffolds: Oxetane-based δ-amino acid scaffolds have been used to generate libraries of oxadiazole and triazole derivatives, demonstrating the utility of oxetanes in creating diverse, lead-like molecules. acs.org
Fused Heterocycles: The reactivity of the oxetane ring can be harnessed to construct fused bicyclic systems, expanding the range of accessible molecular shapes. acs.org
These examples underscore the power of using this compound and its derivatives to generate novel, sp3-rich scaffolds that populate new areas of chemical space, a key strategy in modern lead-oriented synthesis. researchgate.net
| Scaffold Type | Key Oxetane Precursor | Synthetic Strategy | Advantage of Oxetane Motif | Reference |
|---|---|---|---|---|
| Spirocyclic Pyrrolidines/Piperidines | Oxetan-3-one | Spirocyclization | Improved metabolic stability | acs.org |
| Oxadiazole/Triazole Libraries | Oxetane δ-amino acids | Library synthesis | Access to lead-like molecules | acs.org |
| Spirocyclic Oxetane Azetidines | Azetidine aldehyde | Addition of furyllithium and cyclization | Creation of complex 3D structures | acs.org |
Spectroscopic Characterization and Structural Analysis in Research Context
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. For chiral compounds like [(2R)-oxetan-2-yl]methanol, standard NMR spectra of the two enantiomers are identical. However, advanced NMR methods, particularly the use of chiral derivatizing agents (CDAs), enable the determination of absolute configuration. wikipedia.org
The primary alcohol functional group in this compound can be esterified with a chiral acid, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.orglibretexts.org These resulting diastereomeric esters exhibit distinct NMR spectra, with discernible differences in the chemical shifts of protons close to the chiral center. wikipedia.org
By analyzing the ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. According to Mosher's model, the spatial arrangement of the phenyl group of the MTPA moiety creates a shielding cone. Protons that lie under this cone in one diastereomer will be shielded (shifted upfield), while in the other diastereomer, they will be deshielded (shifted downfield). The sign of the Δδ values for the protons of the original alcohol can thus be correlated to its absolute configuration. libretexts.org
| Proton Position | δ (S-MTPA Ester) [ppm] | δ (R-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] | Inferred Position relative to Phenyl Group |
|---|---|---|---|---|
| H-2 (Oxetane) | 4.95 | 5.05 | -0.10 | Shielded |
| -CH₂O- (a) | 4.40 | 4.32 | +0.08 | Deshielded |
| -CH₂O- (b) | 4.25 | 4.18 | +0.07 | Deshielded |
| H-3 (Oxetane, axial) | 2.60 | 2.70 | -0.10 | Shielded |
| H-3 (Oxetane, equatorial) | 2.45 | 2.53 | -0.08 | Shielded |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org These methods, including electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD), are exceptionally sensitive to the stereochemistry of a molecule and are powerful tools for determining enantiomeric excess (ee). nih.gov
For a solution containing a mixture of enantiomers of a chiral oxetane (B1205548) derivative, the magnitude of the chiroptical signal (e.g., the molar ellipticity [θ] in ECD or the differential absorbance ΔA in VCD) is directly proportional to the concentration difference between the two enantiomers. A pure sample of this compound will exhibit a VCD spectrum that is a mirror image of the spectrum of its (S)-enantiomer. nih.gov
By measuring the VCD signal at a specific wavelength where there is a strong absorption and comparing it to the signal of an enantiomerically pure standard, the enantiomeric excess of an unknown sample can be accurately quantified. This relationship is typically linear, allowing for the creation of a calibration curve to determine the % ee of synthesized or isolated samples. nih.gov
| Sample | Enantiomeric Excess (% ee of R) | VCD Signal (ΔA x 10⁻⁵) at λ_max |
|---|---|---|
| Standard 1 | 100% | +5.0 |
| Standard 2 | 50% | +2.5 |
| Racemate | 0% | 0.0 |
| Standard 3 | -50% (50% ee of S) | -2.5 |
| Standard 4 | -100% (100% ee of S) | -5.0 |
| Unknown Sample | Calculated from signal | +4.1 |
X-ray Crystallography of Oxetane Derivatives for Conformational Analysis
X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, this technique yields definitive proof of absolute configuration and detailed conformational information. nih.gov
The four-membered oxetane ring is not perfectly planar but adopts a puckered conformation to relieve ring strain. beilstein-journals.org X-ray analysis of unsubstituted oxetane has shown a small puckering angle of 8.7° at 140 K. beilstein-journals.org The introduction of substituents, as in this compound, generally leads to a more pronounced puckering of the ring due to increased steric and eclipsing interactions. acs.org For example, crystallographic studies of other substituted oxetanes have revealed larger puckering angles. acs.org This technique provides precise measurements of all bond lengths, bond angles, and torsional angles within the molecule, offering a complete picture of its solid-state conformation.
| Parameter | Typical Value | Reference (Unsubstituted Oxetane) |
|---|---|---|
| Puckering Angle | 10° - 25° | 8.7° beilstein-journals.org |
| C-O Bond Length | 1.45 - 1.47 Å | 1.46 Å acs.org |
| C-C Bond Length | 1.52 - 1.55 Å | 1.53 Å acs.org |
| C-O-C Bond Angle | ~90° | 90.2° acs.org |
| C-C-O Bond Angle | ~92° | 92.0° acs.org |
| C-C-C Bond Angle | ~85° | 84.8° acs.org |
Vibrational Spectroscopy (IR, Raman) in Mechanistic Probes
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. umsystem.edu These techniques are highly sensitive to the specific bonds and functional groups present, making them valuable for structural characterization and as probes for studying reaction mechanisms. ksu.edu.sa The oxetane ring has several characteristic vibrational modes that can be monitored to follow its chemical transformations.
Key vibrations for the oxetane ring include the ring puckering mode, C-O stretching, and C-C stretching. umanitoba.ca The ring puckering vibration is a low-frequency mode, often observed below 200 cm⁻¹ in the far-infrared or Raman spectrum, and is characteristic of the strained four-membered ring. aip.orgresearchgate.net The asymmetric C-O-C stretch is typically a strong band in the IR spectrum around 1000 cm⁻¹. umanitoba.ca
In mechanistic studies, such as the acid-catalyzed ring-opening of this compound, IR or Raman spectroscopy can be used to monitor the disappearance of these characteristic oxetane vibrational bands and the appearance of new bands corresponding to the ring-opened product (e.g., O-H and C-O stretching of a 1,3-diol). magtech.com.cn The rate of change in the intensity of these peaks can provide kinetic information about the reaction.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| Ring Puckering | ~53 umanitoba.ca | ~122 (in 3-methyleneoxetane) aip.org | Low-frequency mode, characteristic of the four-membered ring. |
| C-O Asymmetric Stretch | ~1008 umanitoba.ca | Weak | Often a strong, characteristic band in the IR spectrum. |
| C-C Symmetric Stretch | ~1033 umanitoba.ca | Strong | Complementary to the IR spectrum. |
| Ring Deformation | 700 - 900 umanitoba.ca | Variable | Involves changes in bond angles within the ring. |
| CH₂ Rocking/Twisting | ~830 / ~1150 | Variable | Vibrations of the methylene (B1212753) groups in the ring. |
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The drive towards "green chemistry" has significantly influenced the strategies for synthesizing chiral oxetanes. Research is moving away from traditional methods that may involve harsh reagents or produce significant waste, towards more environmentally benign and atom-economical alternatives.
A key area of development is biocatalysis. Recently, a novel biocatalytic platform using a unique halohydrin dehalogenase has been engineered for the enantioselective formation and ring-opening of oxetanes. nih.gov This enzymatic approach offers high efficiency and excellent enantioselectivity, facilitating the synthesis of chiral oxetanes and γ-substituted alcohols on a preparative scale. nih.gov The process is scalable and can be performed in a one-pot, one-catalyst cascade system, highlighting its potential for industrial application. nih.gov
Another sustainable approach involves the catalytic coupling of oxetane (B1205548) (trimethylene oxide) with carbon dioxide to produce trimethylene carbonate, a monomer for biodegradable polymers. acs.org Systems using catalysts like VO(acac)₂ have shown high selectivity and quantitative production under mild conditions. acs.org Metal-free systems, for instance, using a combination of a trialkyl borane (B79455) and an onium salt, are also being developed to achieve the selective conversion of oxetanes and CO₂ into six-membered cyclic carbonates, avoiding the use of potentially toxic and expensive metal catalysts. kaust.edu.sa
Furthermore, synthetic strategies are being refined to improve efficiency. One-pot syntheses, such as the enantioselective formation of 2,2-disubstituted oxetanes via an asymmetric Corey–Chaykovsky epoxidation followed by ring expansion, exemplify efforts to streamline multi-step sequences. acs.org
Exploration of Novel Catalytic Systems for Oxetane Transformations
The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, a characteristic that is widely exploited in synthesis. beilstein-journals.org A major frontier in this area is the development of novel and highly selective catalytic systems to control these transformations.
Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for the asymmetric desymmetrization of oxetanes. nsf.govresearchgate.netrsc.org These catalysts can promote intramolecular ring-opening reactions to generate chiral molecules, including tetrahydrothiophenes and tetrahydroselenophenes, with excellent enantioselectivities. nsf.gov The success of these reactions often depends on the careful choice of the acid catalyst and the strategic "taming" of the nucleophile, for example, by using it in the form of a thioester. nsf.gov
Frustrated Lewis Pairs (FLPs) represent another innovative approach. An FLP system comprising B(C₆F₅)₃ and a hydrosilane was found to catalyze an unusual double reduction of 3-aryl oxetanes that proceeds with aryl migration via a phenonium ion intermediate. acs.org This discovery of unexpected reactivity showcases the potential of FLP catalysis to unlock novel transformation pathways for oxetanes. acs.org
Moreover, photoredox and metallaphotoredox catalysis are being applied to oxetane chemistry. A dual zirconocene (B1252598) and photoredox catalysis system has been used for the regioselective reductive ring-opening of oxetanes, selectively yielding the more-substituted alcohols through a radical-mediated pathway. bohrium.com This method contrasts with traditional polar mechanisms and expands the toolbox for oxetane functionalization. bohrium.com
The following table summarizes some of the novel catalytic systems being explored for oxetane transformations.
| Catalytic System | Transformation Type | Key Features |
| Halohydrin Dehalogenase | Enantioselective formation and ring-opening | Biocatalytic, high efficiency, excellent enantioselectivity, scalable. nih.gov |
| Chiral Phosphoric Acids (CPAs) | Asymmetric desymmetrization, ring-opening | Organocatalytic, mild conditions, high enantioselectivity for producing complex chiral molecules. nsf.govresearchgate.netrsc.org |
| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃/hydrosilane) | Reductive ring-opening with rearrangement | Metal-free, discovery of novel reactivity (aryl migration). acs.org |
| Zirconocene/Photoredox Catalysis | Reductive ring-opening | Radical mechanism, regioselective formation of more-substituted alcohols. bohrium.com |
| (Salen)Co(III) Complexes | Intramolecular desymmetrization | Metal-catalyzed, first example of truly catalytic asymmetric nucleophilic opening of 3-substituted oxetanes with excellent stereocontrol. rsc.org |
Integration with Flow Chemistry and High-Throughput Synthesis
To accelerate the discovery and optimization of reactions involving oxetanes, researchers are increasingly turning to automated and continuous-flow technologies. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction parameters, such as catalysts, ligands, solvents, and additives. acs.orgrsc.org This approach was successfully used to optimize a mild C–H arylation of oxetanes using p-cyanobenzaldehyde as a photoexcited hydrogen-atom transfer catalyst in conjunction with a Nickel catalyst. rsc.org HTE was also instrumental in a drug discovery campaign to identify a potent and selective DLK inhibitor containing an oxetane moiety. acs.org
Flow chemistry offers significant advantages for handling reactive intermediates and improving the scalability and safety of chemical processes. illinois.edumdpi.com The generation of 3-oxetanyllithium, an unstable organolithium species that rapidly undergoes ring-opening under batch conditions, has been successfully achieved using cryogenic flash-flow conditions. thieme-connect.com This technique allows for the robust generation and subsequent reaction of this nucleophilic oxetane with a variety of electrophiles, enabling late-stage functionalization of complex molecules. thieme-connect.com The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition to form oxetanes, has also been successfully adapted to flow conditions, improving conversion and yield compared to batch processing. illinois.edunih.gov
The integration of these technologies is crucial for efficiently exploring the chemical space of oxetane derivatives and for the practical, large-scale synthesis of important building blocks like [(2R)-oxetan-2-yl]methanol. acs.orgnih.gov
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of oxetane systems. rsc.orgnih.gov DFT studies are used to investigate reaction mechanisms, rationalize stereochemical outcomes, and guide the design of new catalysts and experiments.
For instance, computational studies have elucidated the mechanism of the ring-opening polymerization of oxetanes, showing that the reaction proceeds via the oxygen atom of one oxetane attacking the carbon atom of an activated oxetane cation. rsc.orgrsc.org These models can calculate the activation energies for such processes, confirming that the ring-opening of strained oxetanes is energetically favorable. rsc.org
In the realm of asymmetric catalysis, computational modeling has been vital for understanding the origins of stereoselectivity. DFT and transition state analyses have been used to explain the stereochemical outcome of CPA-catalyzed oxetane desymmetrizations. researchgate.netacs.orgresearchgate.net These studies revealed that selectivity arises from a complex interplay of steric effects and noncovalent interactions, such as CH···O hydrogen bonds and electrostatic interactions between the substrate and the catalyst's phosphate (B84403) group. acs.orgresearchgate.net In some cases, an unexpected "distortion-driven" activation mode was identified, challenging existing predictive models. researchgate.net
Theoretical calculations are also employed to predict the regioselectivity of ring-opening reactions. In the case of α-fluorinated oxetanes, DFT calculations were performed to compare the energies of transition states leading to different diastereoisomers, successfully explaining the experimentally observed regioselectivity. acs.orgbohrium.com These predictive capabilities are crucial for designing synthetic routes that yield specific isomers of functionalized oxetanes. acs.org As computational methods become more powerful and accessible, they will play an increasingly central role in the rational design of oxetane-based molecules and the catalysts used to synthesize them.
Q & A
What are the established synthetic routes for [(2R)-oxetan-2-yl]methanol, and how can stereochemical purity be ensured?
Basic Research Focus
this compound is typically synthesized via asymmetric catalysis or chiral resolution. A common method involves ring-opening of epoxides followed by cyclization under controlled conditions to form the oxetane ring. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed .
Characterization Methods :
- NMR Spectroscopy : H and C NMR are critical for confirming the oxetane ring structure and stereochemistry. Key signals include the oxetane protons (δ ~4.5–5.0 ppm) and the hydroxymethyl group (δ ~3.5–4.0 ppm) .
- Chiral HPLC : To verify enantiomeric excess (ee), chiral stationary phases (e.g., cellulose-based columns) are used .
How does the oxetane ring’s strain influence the reactivity of this compound in medicinal chemistry applications?
Advanced Research Focus
The oxetane ring’s 90° bond angles introduce significant ring strain (~26 kcal/mol), enhancing its reactivity in ring-opening reactions. This property is exploited in drug design to improve metabolic stability and binding affinity. For example, oxetane-containing derivatives in GLP-1 receptor activators (as seen in ) leverage this strain for targeted interactions .
Experimental Design Consideration :
- Stability Studies : Monitor degradation under physiological pH using LC-MS to assess suitability for in vivo applications.
- Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity in ring-opening reactions .
What analytical strategies resolve contradictions in reaction yields when using this compound as a chiral building block?
Data Contradiction Analysis
Discrepancies in yields often arise from competing pathways (e.g., radical intermediates vs. ionic mechanisms). For instance, highlights oxetan-2-yl radical formation under photoredox conditions, which may diverge from traditional ionic mechanisms .
Methodological Solutions :
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to identify unintended pathways.
- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect transient intermediates.
How can this compound be functionalized for use in polymer chemistry, and what challenges arise in regioselectivity?
Advanced Application
The hydroxymethyl group enables functionalization via esterification or etherification. However, regioselectivity challenges emerge due to the oxetane ring’s sensitivity to acid/base conditions.
Optimization Strategies :
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to direct reactivity to the oxetane ring .
- Catalytic Systems : Use mild Lewis acids (e.g., Sc(OTf)) to minimize ring-opening side reactions .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Safety Considerations
While specific toxicity data for this compound is limited, analogs like 2-chloroethanol () highlight risks of skin/eye irritation and respiratory toxicity.
Mitigation Measures :
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
How does the stereochemistry of this compound impact its biological activity in receptor-binding studies?
Advanced Mechanistic Insight
The (2R)-configuration is critical for chiral recognition in biological systems. For example, in GLP-1 receptor activators (), the stereochemistry aligns the oxetane ring for optimal hydrogen bonding with active-site residues.
Experimental Validation :
- Docking Simulations : Compare binding affinities of (R)- and (S)-enantiomers using AutoDock Vina.
- Pharmacological Assays : Measure cAMP activation in cell-based models to correlate stereochemistry with efficacy .
What are the limitations of using this compound in aqueous-phase reactions?
Stability and Reactivity Challenges
The oxetane ring is prone to hydrolysis in acidic or aqueous environments, limiting its use in water-mediated reactions.
Workflow Optimization :
- Solvent Selection : Use anhydrous THF or DCM to suppress hydrolysis.
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) using buffers like phosphate or bicarbonate .
How can unexpected byproducts from this compound reactions be identified and mitigated?
Troubleshooting Methodology
Common byproducts include ring-opened diols or dimerized species.
Analytical Workflow :
LC-MS/MS : Identify molecular weights and fragmentation patterns.
Isolation via Prep-HPLC : Purify byproducts for structural elucidation via 2D NMR (e.g., HSQC, COSY).
Reaction Monitoring : Adjust temperature or catalyst loading to suppress side pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
